HCV Replicon Activity: Direct Comparison with Des-acetamido and Ethylthio Analogs
In the EA019357B1 patent, compounds are ranked based on their ability to inhibit HCV subgenomic replicon replication in Huh‑7 cells. The target compound, which carries a 6‑acetamido group on the benzothiazole and a 4‑ethylsulfonyl group on the benzamide, achieves a replicon EC₅₀ of <0.5 µM, whereas the analogous compound lacking the acetamido group (R₁ = H) exhibits an EC₅₀ >5 µM, representing a >10‑fold loss in potency [1]. Similarly, replacement of the 4‑ethylsulfonyl substituent with a 4‑ethylthio group (a thioether) increases the EC₅₀ to ≈2.8 µM, indicating that the sulfone oxidation state is critical for high potency [1].
| Evidence Dimension | HCV subgenomic replicon inhibition (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ <0.5 µM (Huh‑7 cells, 72 h) |
| Comparator Or Baseline | Des‑acetamido analog (EC₅₀ >5 µM); 4‑ethylthio analog (EC₅₀ ≈2.8 µM) |
| Quantified Difference | >10‑fold improvement over des‑acetamido analog; ≈5.6‑fold improvement over ethylthio analog |
| Conditions | HCV genotype 1b subgenomic replicon in Huh‑7 cells, luciferase readout after 72 h treatment |
Why This Matters
Demonstrates that both the 6‑acetamido and the 4‑ethylsulfonyl groups are indispensable for potent anti‑HCV activity, directly informing procurement decisions for antiviral screening campaigns.
- [1] Edward, J.; Jean-Francois, R. EA019357B1 patent, Examples 1–50 and biological assay description. View Source
